molecular formula C11H22N2O2 B1529691 (2R)-1-Boc-2-methylpyrrolidine-2-methanamine CAS No. 1407997-78-7

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine

Cat. No.: B1529691
CAS No.: 1407997-78-7
M. Wt: 214.3 g/mol
InChI Key: KTQQDWACAUDUJC-LLVKDONJSA-N
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Description

(2R)-1-Boc-2-methylpyrrolidine-2-methanamine: is a chiral amine compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Boc-2-methylpyrrolidine-2-methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the pyrrolidine ring through alkylation reactions.

    Protection with Boc Group: The Boc protecting group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-Boc-2-methylpyrrolidine-2-methanamine can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: (2R)-1-Boc-2-methylpyrrolidine-2-methanamine is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups enable it to bind selectively to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (2S)-1-Boc-2-methylpyrrolidine-2-methanamine: The enantiomer of the compound, differing in the configuration at the chiral center.

    N-Boc-pyrrolidine: A similar compound lacking the methyl group at the 2-position.

    2-Methylpyrrolidine: A compound without the Boc protecting group.

Uniqueness: (2R)-1-Boc-2-methylpyrrolidine-2-methanamine is unique due to its specific chiral configuration and the presence of both the Boc protecting group and the methyl group. This combination of features imparts distinct reactivity and selectivity, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQQDWACAUDUJC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 2
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 3
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 4
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 5
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(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Reactant of Route 6
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine

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